molecular formula C16H8BrClFN3 B12924819 6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile CAS No. 915369-04-9

6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile

Cat. No.: B12924819
CAS No.: 915369-04-9
M. Wt: 376.61 g/mol
InChI Key: IAAKBYQRKJXESB-UHFFFAOYSA-N
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Description

6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-aminoquinoline.

    Bromination: The 4-aminoquinoline is then brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.

    Nitrile Introduction: The nitrile group is introduced at the 3rd position through a reaction with a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: A precursor in the synthesis of the compound.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Fluoroquinolones: A class of antibiotics with a quinoline core.

Uniqueness

6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is unique due to the presence of multiple halogen atoms, which can enhance its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the structure is not commonly found in other quinoline derivatives, making this compound a valuable subject for research.

Properties

CAS No.

915369-04-9

Molecular Formula

C16H8BrClFN3

Molecular Weight

376.61 g/mol

IUPAC Name

6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile

InChI

InChI=1S/C16H8BrClFN3/c17-10-1-4-15-12(5-10)16(9(7-20)8-21-15)22-11-2-3-14(19)13(18)6-11/h1-6,8H,(H,21,22)

InChI Key

IAAKBYQRKJXESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C#N)Br)Cl)F

Origin of Product

United States

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